molecular formula C20H22OSi2 B14256789 Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- CAS No. 172228-59-0

Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)-

Cat. No.: B14256789
CAS No.: 172228-59-0
M. Wt: 334.6 g/mol
InChI Key: JDWXOKUPUSHCPB-UHFFFAOYSA-N
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Description

Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- is an organosilicon compound with the molecular formula C20H22OSi2 It is a derivative of disiloxane, characterized by the presence of two phenylethynyl groups attached to the silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with phenylacetylene. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrosilylation: Platinum-based catalysts, inert atmosphere, elevated temperatures.

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Scientific Research Applications

Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds and phenylethynyl groups. These functional groups allow the compound to undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of diverse organosilicon products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Properties

CAS No.

172228-59-0

Molecular Formula

C20H22OSi2

Molecular Weight

334.6 g/mol

IUPAC Name

[dimethyl(2-phenylethynyl)silyl]oxy-dimethyl-(2-phenylethynyl)silane

InChI

InChI=1S/C20H22OSi2/c1-22(2,17-15-19-11-7-5-8-12-19)21-23(3,4)18-16-20-13-9-6-10-14-20/h5-14H,1-4H3

InChI Key

JDWXOKUPUSHCPB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#CC1=CC=CC=C1)O[Si](C)(C)C#CC2=CC=CC=C2

Origin of Product

United States

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